N-(4-acetylphenyl)-2-(3-oxo-1-{2-[4-(2-pyridyl)piperazino]acetyl}-2-piperazinyl)acetamide
Description
N-(4-acetylphenyl)-2-(3-oxo-1-{2-[4-(2-pyridyl)piperazino]acetyl}-2-piperazinyl)acetamide is a structurally complex compound featuring a piperazine core modified with acetyl, pyridylpiperazine, and 4-acetylphenyl substituents. The compound’s structure includes a 2-pyridyl group on the piperazine ring, which may enhance binding affinity to specific targets compared to simpler analogs .
Properties
Molecular Formula |
C25H30N6O4 |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-[3-oxo-1-[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]piperazin-2-yl]acetamide |
InChI |
InChI=1S/C25H30N6O4/c1-18(32)19-5-7-20(8-6-19)28-23(33)16-21-25(35)27-10-11-31(21)24(34)17-29-12-14-30(15-13-29)22-4-2-3-9-26-22/h2-9,21H,10-17H2,1H3,(H,27,35)(H,28,33) |
InChI Key |
IOZWPQTUIONXMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2C(=O)CN3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
Biological Activity
N-(4-acetylphenyl)-2-(3-oxo-1-{2-[4-(2-pyridyl)piperazino]acetyl}-2-piperazinyl)acetamide is a complex synthetic organic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Acetylphenyl Group : Contributes to its lipophilicity and potential receptor interactions.
- Piperazine Moiety : Often associated with various pharmacological activities, including antipsychotic and anxiolytic effects.
- Oxindole Core : Implicated in several biological processes, including modulation of neurotransmitter systems.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It has the potential to act on various receptors, including serotonin and dopamine receptors, which are crucial in mood regulation and psychotropic effects.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate:
- Bactericidal Effects : Effective against Gram-positive and Gram-negative bacteria.
- Fungal Inhibition : Some derivatives have shown antifungal activity comparable to standard antifungal agents.
| Compound | Activity Type | Target Organism | Efficacy |
|---|---|---|---|
| Derivative A | Antibacterial | E. coli | MIC 32 µg/mL |
| Derivative B | Antifungal | C. albicans | MIC 16 µg/mL |
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays demonstrated:
- Cell Line Studies : Significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| A549 (Lung Cancer) | 12 | Cell cycle arrest |
Case Studies
- Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of related piperazine derivatives. The findings indicated that modifications in the acetophenone structure significantly enhanced antibacterial activity against resistant strains .
- Anticancer Evaluation : In a study examining the cytotoxic effects of various piperazine derivatives, this compound was highlighted for its potent activity against MCF-7 cells, potentially through apoptosis pathways .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-acetylphenyl group (electron-withdrawing) contrasts with the 4-methylphenyl (electron-donating) in and . This difference may influence solubility and receptor-binding kinetics.
- Piperazine Modifications: The 2-pyridylpiperazino group in the target compound provides a heteroaromatic moiety absent in analogs like (4-chlorophenylpiperazinyl) or (4-ethylpiperazinyl). Pyridyl groups often enhance metabolic stability and CNS penetration .
- Chloroacetyl Derivatives : The chloroacetyl group in introduces a reactive site for nucleophilic substitution, which is absent in the target compound. This could render more prone to hydrolysis or covalent binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
